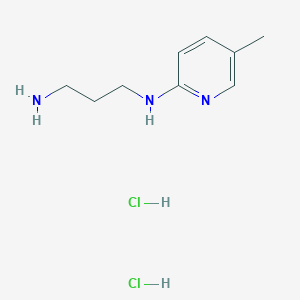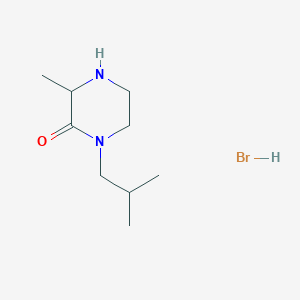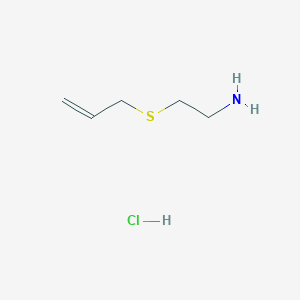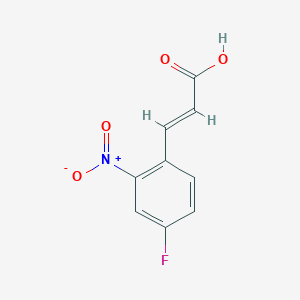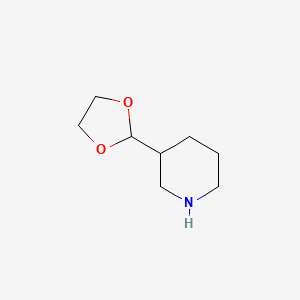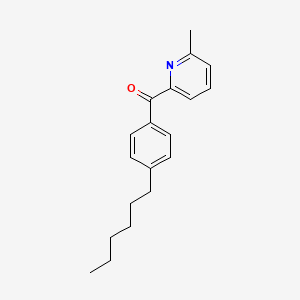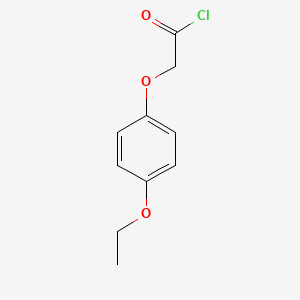
(4-Ethoxyphenoxy)acetyl chloride
概要
説明
(4-Ethoxyphenoxy)acetyl chloride: is an organic compound characterized by its acyl chloride functional group attached to a phenoxy ring with an ethoxy substituent
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of (4-ethoxyphenol) with chloroacetyl chloride in the presence of a suitable base such as pyridine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, often using continuous flow reactors or large-scale batch processes.
科学的研究の応用
(4-Ethoxyphenoxy)acetyl chloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: Its reactivity makes it useful in the production of various chemical products, including polymers and coatings.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Acetyl chloride, a related compound, is known to be a highly reactive acylating agent . It is reasonable to assume that (4-Ethoxyphenoxy)acetyl chloride may also act as an acylating agent, reacting with various biological targets such as amines and amino acids .
Mode of Action
This compound likely interacts with its targets through a process known as acylation. This involves the transfer of an acyl group from the this compound to its target molecule. The reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst is used to introduce an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism .
Biochemical Pathways
For instance, acylation can modify the function of proteins and can be involved in signal transduction pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets of its acylation activity. In general, acylation can alter the function of target molecules, potentially influencing various cellular processes. For instance, acylation of proteins can affect their activity, localization, and interactions with other molecules .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, its reactivity suggests that it might be unstable in the presence of water or other nucleophiles. Moreover, factors such as pH and temperature could potentially influence its reactivity and the rate of its reactions .
化学反応の分析
(4-Ethoxyphenoxy)acetyl chloride: undergoes several types of reactions:
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic acyl substitution reactions, where nucleophiles replace the chloride group.
Common Reagents and Conditions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction, and various bases for substitution reactions are commonly used.
Major Products Formed: Products include (4-ethoxyphenyl)acetic acid, esters, and other derivatives depending on the reaction conditions.
類似化合物との比較
(4-Methoxyphenoxy)acetyl chloride: Similar structure but with a methoxy group instead of ethoxy.
(4-Hydroxyphenoxy)acetyl chloride: Similar structure but with a hydroxy group instead of ethoxy.
(4-Ethoxyphenoxy)acetyl chloride in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something more specific you'd like to know?
特性
IUPAC Name |
2-(4-ethoxyphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZWSVNYNIBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


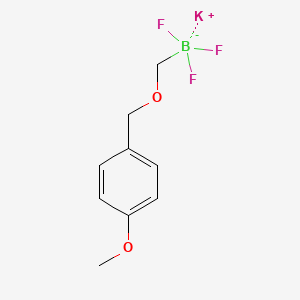
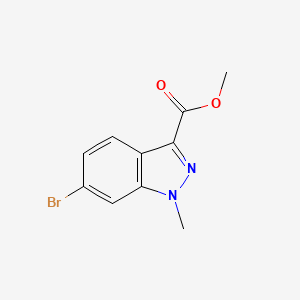

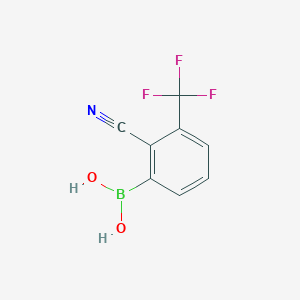
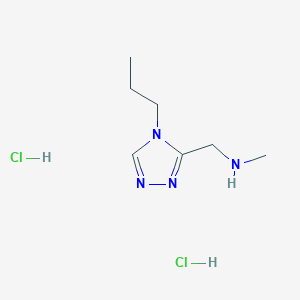
![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)
